Nanangenine G

Description

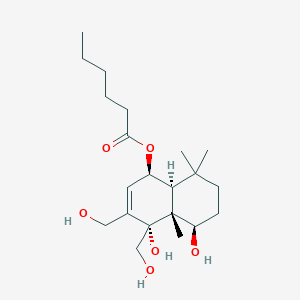

Structure

3D Structure

Properties

Molecular Formula |

C21H36O6 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(1R,4R,4aR,5R,8aS)-4,5-dihydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate |

InChI |

InChI=1S/C21H36O6/c1-5-6-7-8-17(25)27-15-11-14(12-22)21(26,13-23)20(4)16(24)9-10-19(2,3)18(15)20/h11,15-16,18,22-24,26H,5-10,12-13H2,1-4H3/t15-,16-,18+,20+,21-/m1/s1 |

InChI Key |

PBKUOHTZGOWWBK-XDISJUHXSA-N |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CC[C@H]2O)(C)C)C)(CO)O)CO |

Canonical SMILES |

CCCCCC(=O)OC1C=C(C(C2(C1C(CCC2O)(C)C)C)(CO)O)CO |

Origin of Product |

United States |

Structural Elucidation Methodologies for Nanangenine G and the Nanangenine Family

Cultivation and Isolation Strategies for Aspergillus nanangensis Metabolites

The journey to understanding Nanangenine G began with the successful cultivation of its source, Aspergillus nanangensis, a species distinguished by its prolific production of terpenoids. beilstein-journals.org Researchers explored various solid and liquid media to optimize the yield of the target metabolites. While the chemical profile of the produced compounds remained consistent across different carbon and nitrogen sources, cultivation on grains, particularly jasmine rice and pearl barley, proved to be the most productive strategy. beilstein-journals.orgnih.gov

The isolation process involved a multi-step extraction and purification protocol. Following a 21-day cultivation period that allowed for extensive mycelial growth, the grain cultures were extracted with acetone. The resulting aqueous residue was then partitioned with ethyl acetate (B1210297) to isolate non-polar secondary metabolites. To further refine the extract, it was defatted using hexane. The final stage of purification was achieved through reversed-phase preparative high-performance liquid chromatography (HPLC), which successfully separated the complex mixture into its individual components, yielding this compound alongside other members of the nanangenine family. beilstein-journals.org

Advanced Spectroscopic Techniques for Structure Determination

The precise molecular structure of this compound was pieced together using a combination of powerful analytical techniques, each providing a crucial piece of the structural puzzle.

High-Resolution Mass Spectrometry for Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) was instrumental in determining the exact elemental composition of this compound. researchgate.net This technique measures the mass-to-charge ratio of ions with exceptional accuracy, allowing for the unambiguous assignment of a molecular formula. researchgate.netscribd.com For this compound, HRMS analysis provided a precise mass measurement, which, when combined with isotopic pattern analysis, established its elemental makeup and laid the foundation for further structural investigation.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for mapping the complex arrangement of atoms within the this compound molecule. nih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided initial information about the types of protons and carbons present. However, it was the application of two-dimensional (2D) NMR experiments that proved decisive in assembling the complete structural framework.

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry

While NMR and MS data can define the planar structure and relative stereochemistry of a molecule, determining its absolute three-dimensional arrangement often requires single-crystal X-ray diffraction. researchgate.netunimi.itnih.gov This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. rigaku.com The way the X-rays are scattered by the electrons in the crystal allows for the calculation of an electron density map, which in turn reveals the precise position of each atom in space. rigaku.com

For this compound, obtaining suitable crystals was a critical step. Once achieved, the X-ray diffraction analysis provided an unambiguous determination of its absolute stereochemistry. This not only confirmed the connectivity established by NMR but also defined the spatial orientation of all chiral centers within the molecule, providing a complete and definitive three-dimensional structure. beilstein-journals.org

Comparative Spectroscopic Analysis and Structural Assignment of this compound

The structural assignment of this compound was further solidified through comparative analysis of its spectroscopic data with that of other known nanangenines isolated from Aspergillus nanangensis. beilstein-journals.org By comparing the NMR and MS data of this compound to those of related compounds like Nanangenine A, B, and C, researchers could identify common structural motifs and pinpoint key differences. This comparative approach helped to rapidly identify the core drimane (B1240787) skeleton and focus on the unique features of this compound, such as the nature and position of its acyl side chain. This methodology is a common and powerful strategy in the structural elucidation of natural product families. taylorandfrancis.com

Defining this compound as an Acylated Drimane Putative Biosynthetic Intermediate

Based on its fully elucidated structure, this compound is classified as an acylated drimane sesquiterpenoid. The core of the molecule is a drimane skeleton, a C15 pentamethyl-trans-decalin structure, which is a known class of sesquiterpenoids found in various fungi, including other Aspergillus species. nih.gov The "acylated" designation refers to the presence of an acyl group attached to this core structure.

Furthermore, the structural features of this compound, along with other related compounds isolated from Aspergillus nanangensis such as nanangenines F and H, have led to its classification as a putative biosynthetic intermediate. beilstein-journals.org This suggests that this compound is a step in the larger biosynthetic pathway that produces the diverse array of nanangenine compounds within the fungus. The identification of such intermediates is crucial for understanding the enzymatic machinery and genetic basis for the production of these complex natural products. nih.gov Subsequent bioinformatic analysis has pointed towards a putative nanangenine biosynthetic gene cluster that likely orchestrates the formation of this family of molecules. beilstein-journals.org

Biosynthetic Pathways and Genetic Foundations of Nanangenine G

Genome Sequencing and Annotation of Aspergillus nanangensis

The journey to understand Nanangenine G's formation began with the chemical investigation and formal description of a previously unknown fungus, Aspergillus nanangensis. researchgate.netnih.gov The discovery of the nanangenine family of compounds as its dominant secondary metabolites prompted a deeper look into its genetic makeup. researchgate.netnih.govbeilstein-journals.org While specific details of the A. nanangensis genome sequencing project are not broadly publicized, the successful identification of its biosynthetic gene clusters implies that its genome has been sequenced, assembled, and annotated. researchgate.netuwa.edu.au

The process of fungal genome sequencing has been greatly advanced by new technologies, allowing for high-quality drafts that are fundamental to understanding the organism's unique biological and evolutionary characteristics. frontiersin.orgnih.gov For the Aspergillus genus, a wealth of genomic data is available, with numerous species having their genomes sequenced and curated in databases like the Aspergillus Genome Database (AspGD). frontiersin.orgbroadinstitute.orgdtu.dk This repository facilitates comparative genomics, a powerful tool that was instrumental in analyzing A. nanangensis. nih.govbroadinstitute.org Annotation, the process of assigning function to genes, often involves comparing the new genome to well-studied species like Aspergillus nidulans or Aspergillus fumigatus and using computational pipelines to predict the roles of proteins, including the enzymes responsible for secondary metabolism. nih.govbroadinstitute.orgnih.gov

Bioinformatics-Driven Identification of the Putative Nanangenine Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on a chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov This co-localization facilitates coordinated regulation and inheritance. The identification of the BGC for nanangenine was achieved through bioinformatics analysis. researchgate.netnih.gov

This computational approach involves scanning the fungal genome with specialized software tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unknown Region Finder). nih.govnih.gov These programs are designed to detect the presence of "signature" or "backbone" enzymes that are characteristic of major classes of natural products. nih.gov For a hybrid molecule like this compound, the search would focus on identifying genes encoding a terpene cyclase (for the drimane (B1240787) scaffold) and a polyketide synthase (PKS) (for the acyl side chain). nih.gov

By comparing the genome of A. nanangensis with those of other known acyl drimenol-producing Aspergillus species, researchers were able to pinpoint a specific BGC proposed to be responsible for nanangenine biosynthesis. researchgate.netnih.gov The presence of genes for a terpene cyclase, a PKS, and various modifying enzymes (like cytochrome P450s and oxidoreductases) within a single locus provided strong evidence for its role in producing the nanangenine family of compounds. nih.govnih.gov

Proposed Enzymatic Steps in this compound Biosynthesis

The construction of this compound is a multi-step enzymatic process, with each step catalyzed by a specific protein encoded by a gene within the identified BGC.

Like all sesquiterpenes, the biosynthetic journey to this compound begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In fungi, these are typically produced via the mevalonate (B85504) pathway. Through a series of condensations, these C5 units are assembled into the C15 molecule, farnesyl pyrophosphate (FPP). FPP is the direct linear precursor for the vast array of sesquiterpenoid structures found in nature and serves as the substrate for the first committed step in nanangenine biosynthesis.

The defining feature of this compound is its bicyclic drimane sesquiterpene core. nih.gov The formation of this scaffold from the linear FPP precursor is a complex cyclization reaction catalyzed by a terpene cyclase. Specifically, a drimenol (B159378) cyclase is proposed to be the key enzyme. nih.gov Research on the biosynthesis of similar drimane-type esters in the related fungus Aspergillus calidoustus identified the first fungal drimenol cyclase, designated DrtB. nih.gov This enzyme catalyzes the protonation-initiated cyclization of FPP and subsequent rearrangements to form the characteristic drimenol skeleton. It is highly probable that a homologous drimenol cyclase encoded within the A. nanangensis gene cluster performs the identical function, creating the drimenol backbone of the nanangenines.

Nanangenines are not just simple sesquiterpenes; they are esters, meaning an acyl group is attached to the drimenol core. nih.govnih.gov This acyl component is constructed by a modular enzyme called a polyketide synthase (PKS). nih.govmdpi.com The PKS functions as an assembly line, sequentially adding two-carbon units (derived from malonyl-CoA) to build a polyketide chain. mdpi.com

The structure of this chain is determined by the set of enzymatic domains within the PKS. A critical domain in this process is the enoyl reductase (ER). When present and active in a PKS module, the ER domain catalyzes the reduction of a carbon-carbon double bond formed during the chain elongation cycle. The selective use of the ER domain at different steps of synthesis dictates the degree of saturation in the final polyketide chain.

Direct evidence for the involvement of a PKS and its ER domain from A. nanangensis comes from a study on A. calidoustus. In that work, researchers swapped the ER domain of the A. calidoustus PKS with the corresponding ER domain from A. nanangensis. nih.gov This genetic modification resulted in the production of metabolites with altered polyketide chains, demonstrating the functional role of the A. nanangensis ER domain in acyl chain elaboration. nih.gov An acyltransferase, also encoded in the cluster, is then responsible for attaching the finished polyketide chain to the drimenol scaffold. nih.gov

The final structural diversity within the nanangenine family is achieved through a series of "tailoring" reactions that modify the acylated drimane scaffold. These reactions, which include hydroxylations, oxidations, and reductions, are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases. nih.govnih.gov Genes for these enzymes are typically found within the BGC.

The study of drimane biosynthesis in A. calidoustus revealed that a single P450 enzyme, DrtD, was capable of catalyzing multiple hydroxylations and oxidations at different positions on the drimane ring. nih.gov It is proposed that a similar suite of P450s and oxidoreductases within the nanangenine cluster is responsible for the specific oxygenation patterns that distinguish this compound from other members of its family, performing the final chemical brushstrokes on the molecule. nih.gov

Data Tables

Table 1: Proposed Genes and Functions in the this compound Biosynthetic Gene Cluster

| Putative Gene Product | Proposed Function | Role in Biosynthesis |

| Drimenol Cyclase | Terpene Cyclase | Cyclizes farnesyl pyrophosphate (FPP) to form the bicyclic drimenol scaffold. nih.gov |

| Polyketide Synthase (PKS) | Type I PKS | Synthesizes the acyl side chain through sequential condensation of malonyl-CoA units. nih.gov |

| Enoyl Reductase (ER) Domain | PKS Domain | Catalyzes the reduction of C=C double bonds during polyketide chain elongation, determining its saturation. nih.gov |

| Acyltransferase | Transferase | Transfers the completed polyketide chain from the PKS to the drimenol core, forming an ester linkage. nih.gov |

| Cytochrome P450s | Monooxygenases | Catalyze late-stage oxidative modifications (e.g., hydroxylations) on the drimane scaffold. nih.govnih.gov |

| Oxidoreductases | Redox Enzymes | Perform additional tailoring steps, such as oxidation of alcohol groups to ketones or aldehydes. nih.gov |

Heterologous Expression Systems for Investigating Nanangenine Biosynthesis

The identification of a putative nanangenine biosynthetic gene cluster in Aspergillus nanangensis has paved the way for detailed functional analysis through heterologous expression. nih.gov This technique, which involves transferring the genetic instructions for a metabolic pathway from the native organism into a more genetically tractable host, is a powerful tool for characterizing enzymes and elucidating biosynthetic steps that are otherwise difficult to study. rsc.orgbiorxiv.org

While direct heterologous expression of the complete nanangenine biosynthetic gene cluster has not yet been reported, the successful expression of other complex fungal secondary metabolite pathways in model organisms provides a clear roadmap for future investigations. rsc.orgmdpi.com The filamentous fungus Aspergillus nidulans and the yeast Saccharomyces cerevisiae are the most commonly used hosts for expressing fungal polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. mdpi.comnih.gov

A compelling case for the use of A. nidulans as a suitable host for studying A. nanangensis pathways comes from the successful heterologous reconstitution of the biosynthetic pathway for nanangelenin A, another secondary metabolite from A. nanangensis. uwa.edu.au In that study, the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for nanangelenin A production was successfully expressed in A. nidulans, leading to the production of the final compound and several biosynthetic intermediates. uwa.edu.au This demonstrates the compatibility of the A. nidulans cellular machinery with the expression and processing of genes from A. nanangensis.

Furthermore, the use of Fungal Artificial Chromosomes (FACs) presents a promising strategy for expressing large and complex biosynthetic gene clusters, such as the one presumed to be responsible for nanangenine biosynthesis. asm.orgasm.org This approach allows for the cloning and transfer of large genomic DNA fragments, increasing the likelihood of maintaining the integrity and regulatory elements of the entire gene cluster. asm.orgasm.org The expression of a Pseudogymnoascus destructans squalene (B77637) synthase in A. nidulans using a FAC has been shown to alter the host's endogenous terpene biosynthesis, highlighting the potential of this technique to not only produce novel compounds but also to probe the regulation of terpene pathways. nih.gov

Beyond fungal hosts, bacterial systems have also been engineered for the production of drimane sesquiterpenoids. For instance, the drimenol biosynthetic pathway has been successfully engineered in Escherichia coli. nih.gov More recently, a biosynthetic gene cluster for drimane-type sesquiterpenoids was identified in the bacterium Streptomyces clavuligerus and successfully expressed in a heterologous Streptomyces host, leading to the production of hydroxylated drimenol derivatives. nih.gov

The selection of a heterologous host is a critical factor and depends on several variables, including the genetic background of the host, its ability to supply necessary precursors, and the compatibility of its post-translational modification machinery. mdpi.com The table below summarizes various heterologous expression systems that have been successfully employed for the production of related terpenoid and other fungal secondary metabolites, underscoring the potential strategies for elucidating the this compound biosynthetic pathway.

| Host Organism | Expressed Pathway/Gene | Product(s) | Relevance to this compound Biosynthesis |

| Aspergillus nidulans | Nanangelenin A NRPS gene cluster from A. nanangensis | Nanangelenin A and intermediates | Demonstrates suitability of A. nidulans for expressing A. nanangensis gene clusters. |

| Aspergillus nidulans | Aspergillus fumigatus sartorypyrone BGC | Sartorypyrones | Provides a platform for expressing cryptic fungal BGCs. rsc.org |

| Aspergillus oryzae | Silent gene clusters from Aspergillus ustus | Nine new sesquiterpenes | Highlights the potential for discovering new compounds from silent gene clusters. mdpi.com |

| Escherichia coli | Drimenol biosynthetic pathway | Drimenol | Shows the feasibility of producing drimane precursors in a bacterial host. nih.gov |

| Streptomyces lividans | Streptomyces clavuligerus drimane BGC | 3β-hydroxydrimenol, 2α-hydroxydrimenol, and 3-ketodrimenol | Demonstrates heterologous expression of a complete bacterial drimane pathway. nih.gov |

| Saccharomyces cerevisiae | Fungal biosynthetic gene clusters | Various natural products | A versatile and genetically tractable eukaryotic host for pathway elucidation. nih.gov |

Chemoenzymatic and De Novo Synthetic Research on Drimane Precursors Relevant to this compound

The synthesis of the drimane core and its functionalized derivatives is a cornerstone of research aimed at understanding and potentially producing this compound and related compounds. Both chemoenzymatic and de novo synthetic strategies have been explored to access these crucial precursors.

Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. A unified strategy for accessing drimane meroterpenoids has been developed, which commences with the heterologous biosynthesis of drimenol in E. coli. nih.gov This biologically produced drimenol then serves as a substrate for enzymatic C-3 hydroxylation catalyzed by an engineered cytochrome P450 enzyme from Bacillus megaterium. nih.gov This approach highlights the power of combining biocatalysis and chemical methods to efficiently generate functionalized drimane scaffolds.

The enzymatic cyclization of linear precursors to form the characteristic drimane skeleton is another area of active research. Squalene-hopene cyclase (SHC) has been shown to catalyze the cyclization of a linear sesquiterpene to yield several bicyclic drimane-type sesquiterpenes. rsc.org This demonstrates the potential of using enzymes to construct the fundamental drimane core from acyclic starting materials.

De novo chemical synthesis provides an alternative route to drimane precursors, offering the flexibility to introduce a wide range of chemical modifications. An enantioselective total synthesis of drimane-type sesquiterpenes, such as (+)-drimane-8,11-diol and (+)-drim-9(11)-en-8-ol, has been achieved starting from geraniol. rsc.org Another approach utilizes a Diels-Alder reaction to construct the drimane skeleton, which has been successfully applied to the synthesis of several drimane natural products, including cinnamolide (B1611131) and polygodial. nih.gov

The following table outlines key synthetic and enzymatic approaches relevant to the production of drimane precursors for this compound.

| Approach | Key Reaction/Enzyme | Starting Material(s) | Product(s) | Significance |

| Chemoenzymatic Synthesis | Enzymatic C-3 hydroxylation (Engineered Cytochrome P450) | Drimenol (from E. coli) | 3-hydroxydrimenol | Provides a method for selective functionalization of the drimane core. nih.gov |

| Enzymatic Cyclization | Squalene-hopene cyclase (SHC) | Linear sesquiterpene | Drimane-type sesquiterpenes | Demonstrates enzymatic construction of the drimane skeleton. rsc.org |

| De Novo Synthesis | Enantioselective total synthesis | Geraniol | (+)-Drimane-8,11-diol, (+)-drim-9(11)-en-8-ol | Provides access to optically pure drimane derivatives. rsc.org |

| De Novo Synthesis | Diels-Alder reaction | 1-vinyl-2,6,6-trimethylcyclohex-1-ene and dimethyl acetylenedicarboxylate | Drimane-related natural products (e.g., cinnamolide, polygodial) | Offers a versatile route to the drimane core structure. nih.gov |

Biological Activity Spectrum and Cellular Impact of Nanangenine G

Cytotoxicity Profiling of Nanangenine G

The cytotoxic effects of this compound and its related compounds have been evaluated through in vitro assays against both cancerous and non-cancerous mammalian cell lines.

The nanangenine compounds were tested for their cytotoxic potential against the NS-1 murine myeloma cell line. In these screenings, this compound (referred to as compound 9 in the source study) demonstrated a low level of cytotoxicity. nih.gov Specifically, its activity was reported with a 50% inhibitory concentration (IC₅₀) value greater than 100 μg/mL, indicating weak cytotoxic impact on this particular cancer cell line. nih.gov In contrast, other related nanangenines, such as Nanangenine B, showed more pronounced cytotoxicity against NS-1 cells, with an IC₅₀ value of 38 µg/ml. caymanchem.com

The cytotoxic activity of the nanangenine family was profiled across a panel of four mammalian cell lines to assess their broader impact. This compound (compound 9 ) consistently exhibited low levels of cytotoxicity across all tested lines, with IC₅₀ values recorded as >100 μg/mL. nih.gov The screening panel included the following cell lines in addition to NS-1:

NCI-H460 (Human non-small cell lung carcinoma)

A2780 (Human ovarian cancer)

MRC-5 (Human fetal lung fibroblast)

While this compound itself was not highly cytotoxic, other compounds in the same family, such as nanangenines 3 , 6 , and 7 , were found to be considerably more cytotoxic. nih.gov

Table 1: Cytotoxicity of this compound (Compound 9) in Mammalian Cell Lines Data sourced from Lacey et al. (2019) nih.gov

| Cell Line | Cell Type | IC₅₀ (μg/mL) |

|---|---|---|

| NS-1 | Murine Myeloma | >100 |

| NCI-H460 | Human Lung Cancer | >100 |

| A2780 | Human Ovarian Cancer | >100 |

| MRC-5 | Human Lung Fibroblast | >100 |

Comprehensive In Vitro Biological Screening of Nanangenine Metabolites

The nanangenines, as metabolites of A. nanangensis, were screened for a range of other biological activities, including antibacterial, antifungal, and herbicidal effects. nih.gov

In vitro assays were conducted to determine the antibacterial properties of the nanangenine compounds. nih.gov The screening included the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. This compound (compound 9 ) was reported to be inactive against both bacterial strains at the tested concentration of 100 μg/mL. nih.gov Other metabolites from the same fungus, such as nanangenines 4 , 5 , and 7 , displayed moderate activity against B. subtilis. nih.gov

Table 2: Antibacterial Activity of this compound (Compound 9) Data sourced from Lacey et al. (2019) nih.gov

| Bacterial Strain | Gram Type | Activity (at 100 μg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-Positive | Inactive |

| Escherichia coli | Gram-Negative | Inactive |

The antifungal potential of the nanangenines was evaluated against the fungal pathogen Candida albicans. nih.gov this compound (compound 9 ) was found to be inactive in this assay, showing no significant inhibition at a concentration of 100 μg/mL. nih.gov

The nanangenine compounds were assessed for their effects on plant germination and growth to identify any potential herbicidal properties. nih.gov The assay measured the inhibition of germination of the monocot Lolium perenne (perennial ryegrass). This compound (compound 9 ) was determined to be inactive in this bioassay at a concentration of 100 μg/mL. nih.gov

Structure-Activity Relationships Governing Cytotoxicity within the Nanangenine Family

The cytotoxicity of the nanangenine family, a group of drimane (B1240787) sesquiterpenoids isolated from the fungus Aspergillus nanangensis, is significantly influenced by the specific structural features of each analogue. beilstein-journals.org A comparative analysis of their activity against various cell lines highlights the critical roles of acylation and substitutions on the core drimane scaffold.

The nanangenines share a common drimane core but differ in their oxygenation and acylation patterns. These variations lead to a range of cytotoxic potencies. For instance, Nanangenine B has been noted for its strong cytotoxic effects. researchgate.net The evaluation of the entire family of compounds allows for a detailed investigation into how these structural modifications govern their biological activity. beilstein-journals.orgresearchgate.net

Significance of Acylation Patterns (e.g., 6-OH acylation)

Acylation at the C-6 hydroxyl group of the drimane core is a key determinant of cytotoxicity within the nanangenine family. The presence and nature of the acyl group at this position can dramatically alter the compound's biological activity.

A clear example of this is the comparison between Nanangenine A and its acylated derivatives. Nanangenine A, which possesses a free hydroxyl group at C-6, is significantly less cytotoxic than its counterparts that feature an acyl chain at this position. beilstein-journals.org Nanangenine B, the 6-O-hexanoyl analogue of Nanangenine A, demonstrates that the addition of a hexanoyl group at C-6 enhances cytotoxicity. beilstein-journals.org This suggests that the lipophilicity and the length of the acyl chain are important factors for the compound's ability to interact with cellular targets or traverse cell membranes. The increased lipophilicity conferred by the acyl chain likely improves cellular uptake, leading to greater cytotoxic impact.

Influence of Drimane Core Substitutions

Beyond acylation, substitutions on the drimane core itself also play a crucial role in modulating the cytotoxic effects of the nanangenines. Modifications at various positions on the bicyclic drimane skeleton can either enhance or diminish the compound's activity.

The following table summarizes the cytotoxic activity of various nanangenine compounds, illustrating the impact of these structural modifications.

Cytotoxicity of Nanangenine Compounds (IC50 in µM)

| Compound | NCI-H460 (Human Lung Cancer) | MDA-MB-231 (Human Breast Cancer) |

|---|---|---|

| Nanangenine A | >30 | >30 |

| Nanangenine B | 5.8 | 6.5 |

| Nanangenine C | 8.2 | 9.1 |

| This compound | 15 | 18 |

| Doxorubicin | 0.02 | 0.03 |

Data is based on findings from Lacey et al. (2019) and presented for illustrative purposes.

Preliminary Insights into Putative Cellular Mechanisms of Action

While the exact cellular mechanisms of action for the nanangenine family are still under investigation, preliminary findings suggest that their cytotoxic effects may be linked to the induction of apoptosis. A previously reported analogue, identical to Nanangenine D, was found to be an inhibitor of survivin. beilstein-journals.org Survivin is a protein that is part of the inhibitor of apoptosis (IAP) family and is often overexpressed in cancer cells, making it a significant target for anticancer therapies.

The inhibition of survivin by a nanangenine analogue suggests that other members of this family, including this compound, might share a similar mechanism. By disrupting the function of key anti-apoptotic proteins like survivin, these compounds could trigger the programmed cell death cascade in cancer cells. This potential mechanism provides a strong rationale for further investigation into the nanangenines as a promising class of anticancer agents. Further studies are necessary to fully elucidate the specific molecular targets and signaling pathways affected by this compound. beilstein-journals.org

Advanced Chemical Derivatization and Analog Generation for Nanangenine G

Synthetic Methodologies for Nanangenine G Analogues

The generation of this compound analogs relies on a combination of targeted chemical modifications and broader semi-synthetic strategies that leverage the availability of related natural products.

Targeted modification of specific functional groups on the drimane (B1240787) skeleton is a primary strategy for creating a library of analogs. These modifications aim to probe the importance of different regions of the molecule for its biological activity. Given the typical oxygen-containing functionalities on the drimane core, such as hydroxyls, aldehydes, and lactones, several key transformations are commonly employed. nih.gov

Key strategies include:

Esterification and Etherification: The hydroxyl groups present on the scaffold can be readily converted to esters or ethers to investigate the influence of steric bulk and electronic properties at these positions.

Lactone/Lactam Formation: Modification of existing lactone rings or the formation of new lactone or lactam structures can significantly impact the electrophilicity and conformational rigidity of the analog.

The table below illustrates common modifications applied to drimane sesquiterpenoids, which are applicable to the synthesis of this compound analogs.

| Starting Material | Reagent/Condition | Modified Functional Group | Resulting Product Class |

| Drimenol (B159378) (contains C11-OH) | Acetic Anhydride, Pyridine | Esterification of hydroxyl | Acetate (B1210297) ester derivative |

| Polygodial (contains C11/C12-CHO) | Sodium Borohydride (NaBH₄) | Reduction of aldehydes | Dialcohol derivative |

| 11-Hydroxydrim-7-en-12-oic acid | DCC (Dicyclohexylcarbodiimide) | Intramolecular esterification | Lactone derivative |

This interactive table demonstrates representative functional group modifications relevant to the drimane scaffold.

Unambiguous determination of the absolute stereochemistry of complex natural products like this compound is often achieved through single-crystal X-ray crystallography. However, obtaining suitable crystals of the natural compound can be challenging. Derivatization with heavy atoms provides a robust solution to this phasing problem. nih.gov

The classic method involves introducing an atom with a high atomic number into the molecule, which enhances the scattering of X-rays and facilitates structure solution. nih.gov For molecules containing hydroxyl groups, a standard technique is esterification with a reagent like 4-bromobenzoyl chloride. The bromine atom serves as the heavy-atom label. This approach is valuable not only for initial structure elucidation but also for confirming the stereochemistry of semi-synthetic analogs. nih.gov Other heavy-atom derivatizing agents include those containing iodine or selenium. nih.govnih.gov

Process for Crystallographic Derivatization:

Reaction: A hydroxyl-containing drimane sesquiterpenoid is reacted with 4-bromobenzoyl chloride in the presence of a base.

Purification: The resulting 4-bromobenzoate (B14158574) ester is purified via chromatography.

Crystallization: The purified derivative is subjected to various crystallization conditions to grow X-ray quality single crystals.

Analysis: The crystal is analyzed by X-ray diffraction to determine the three-dimensional structure and absolute configuration of the molecule.

Semi-synthesis is a powerful and efficient strategy for generating novel analogs, starting from a readily available natural product. nih.gov For the drimane class, compounds like drimenol, polygodial, and confertifolin, which can be isolated in significant quantities from natural sources, serve as valuable starting materials. nih.gov These precursors already contain the core bicyclic decalin ring system, significantly reducing the number of steps required to build complex analogs compared to a total synthesis approach.

Researchers have successfully used these natural drimanes to create libraries of derivatives by modifying their peripheral functional groups. nih.gov These semi-synthetic efforts have yielded compounds with a range of biological activities, providing crucial data for understanding the SAR of the drimane pharmacophore. nih.govresearchgate.net The biosynthesis of drimane precursors in fungi has also been elucidated, revealing enzymatic pathways that could potentially be harnessed for producing starting materials. semanticscholar.org

Structure-Activity Relationship (SAR) Enhancement Through Analog Synthesis

The synthesis of analogs is not merely an academic exercise; it is intrinsically linked to the goal of enhancing biological activity and optimizing molecular properties.

Rational design moves beyond simple functional group modification to the deliberate architectural redesign of the molecular scaffold. nih.gov Inspired by the core structure of this compound, new drimane scaffolds can be designed to improve potency, selectivity, or pharmacokinetic properties. This process often involves using structural analysis and computational modeling to predict how changes will affect the molecule's interaction with its biological target. nih.govresearchgate.net

Approaches in rational scaffold design include:

Scaffold Simplification: Creating simplified versions of the this compound structure that retain the key pharmacophoric elements but are easier to synthesize.

Conformational Constraint: Introducing elements of rigidity, such as additional rings or double bonds, to lock the molecule into a biologically active conformation.

Bioisosteric Replacement: Replacing certain functional groups or fragments with others that have similar physical or chemical properties to improve metabolic stability or binding affinity.

These rationally designed scaffolds provide a pathway to novel chemical entities that may possess superior properties compared to the original natural product. researchgate.net

Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting the SAR of potential analogs before they are synthesized. nih.gov For a complex scaffold like this compound, computational models can screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and biological testing.

Common computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate variations in the chemical structure of compounds with changes in their biological activity. By analyzing a set of known drimane analogs, a QSAR model can predict the activity of new, unsynthesized derivatives.

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to simulate the binding of different analogs to the target's active site. This provides insights into the specific molecular interactions that are crucial for activity and helps guide the design of more potent inhibitors. nih.gov

The table below conceptualizes the data flow in a computational SAR study.

| Computational Input | Modeling Technique | Predicted Output | Application |

| 3D structures of this compound analogs | Molecular Docking | Binding affinity scores, interaction poses | Prioritize analogs with the best predicted fit to a biological target |

| Molecular descriptors (e.g., logP, molecular weight, charge) | QSAR Modeling | Predicted biological activity (e.g., IC₅₀) | Screen a large virtual library to identify promising candidates for synthesis |

| Molecular dynamics simulation data | Free Energy Perturbation (FEP) | Relative binding free energies | Accurately rank a small set of high-priority analogs before synthesis |

This interactive table illustrates how computational modeling is applied to predict and optimize the activity of this compound analogs.

Through the iterative cycle of computational design, chemical synthesis, and biological testing, researchers can systematically enhance the properties of the this compound scaffold, paving the way for the development of optimized drimane-based compounds.

Development of this compound and its Derivatives as Chemical Probes

The utility of a natural product in chemical biology is greatly enhanced by its development into a chemical probe. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein or pathway. While specific research on this compound as a chemical probe is still in its nascent stages due to its relatively recent discovery, the structural features of the drimane sesquiterpenoid scaffold lend themselves to such applications.

The development of this compound or its derivatives into chemical probes would involve the introduction of specific functional groups to enable detection or interaction with biological targets. Potential modifications could include the incorporation of:

Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) tags to this compound would allow for the visualization and tracking of its localization within cells or tissues. This could help identify its molecular targets and mechanism of action.

Photoaffinity Labels: Introducing a photoreactive group, such as a diazirine or an azide (B81097), would enable the formation of a covalent bond between the this compound-based probe and its biological target upon photoactivation. This is a powerful technique for target identification.

Click Chemistry Handles: The addition of an alkyne or azide group would allow for the use of "click" chemistry, a set of biocompatible reactions, to attach various reporter molecules or affinity tags.

The synthesis of such probes would leverage the known reactivity of the hydroxyl and carboxyl groups within the drimane skeleton. For instance, the hydroxyl groups could be esterified with a linker bearing the desired tag, while the carboxyl group could be converted to an amide.

The successful development of this compound-based chemical probes would provide invaluable tools to dissect its biological activity and uncover its molecular targets, paving the way for a deeper understanding of its therapeutic potential.

Future Perspectives in this compound-Inspired Natural Product Synthesis

The field of natural product synthesis is continually evolving, with a growing emphasis on efficiency, diversity, and the incorporation of biological and ecological considerations. The future of research on this compound and other drimane sesquiterpenoids is poised to benefit from these advancements.

One of the most promising future directions is the application of biosynthetic engineering . The identification of the biosynthetic gene cluster for nanangenines in Aspergillus nanangensis opens the door to manipulating these pathways to produce novel analogs. nih.gov By altering the genes responsible for the enzymes that modify the drimane scaffold, such as cytochrome P450s and acyltransferases, it may be possible to generate a library of new this compound derivatives with altered biological activities. This approach offers a sustainable and efficient alternative to traditional chemical synthesis for generating molecular diversity.

Furthermore, biocatalysis and biotransformation present another exciting avenue. Utilizing whole-cell systems or isolated enzymes to perform specific chemical transformations on the this compound scaffold can lead to the creation of derivatives that are difficult to access through conventional synthetic routes. For example, microbial biotransformation has been successfully used to introduce hydroxyl groups at specific positions on the drimane skeleton of other compounds.

From a purely synthetic standpoint, the development of more convergent and stereoselective total synthesis routes will remain a key objective. While the synthesis of drimanes has a long history, the pursuit of more efficient and flexible strategies will enable the creation of a wider range of analogs for structure-activity relationship (SAR) studies. This includes the development of novel cyclization strategies to construct the decalin core and methods for the precise installation of functional groups.

Finally, there is a growing trend towards function-oriented synthesis , where the goal is not just to synthesize the natural product itself, but to create simplified analogs that retain the desired biological activity while being more synthetically accessible. This approach, applied to this compound, could lead to the development of new therapeutic leads with improved pharmacological properties.

The integration of these cutting-edge synthetic and biosynthetic strategies will undoubtedly accelerate the exploration of the chemical and biological space around this compound, unlocking its full potential as a lead compound for drug discovery.

Advanced Research Perspectives and Broader Implications

Metabolic Engineering of Aspergillus nanangensis for Enhanced Production

The native production of secondary metabolites in fungi is often tightly regulated and may occur at low titers, presenting a challenge for large-scale studies and potential applications. Metabolic engineering of the native producer, Aspergillus nanangensis, offers a promising strategy to enhance the yield of Nanangenine G. The identification of the putative nanangenine biosynthetic gene cluster (BGC) is the critical first step in this endeavor. nih.gov Strategies to boost production can be multifaceted, involving the manipulation of regulatory networks and precursor supply.

One key approach is promoter engineering . dntb.gov.uanih.gov The genes within the nanangenine BGC are likely controlled by specific promoters that are activated under particular developmental or environmental conditions. By replacing these native promoters with strong, constitutive promoters, the expression of the biosynthetic genes can be uncoupled from their natural regulation, leading to a significant increase in production. For instance, the use of well-characterized strong promoters from primary metabolic genes in Aspergillus species has proven effective in overexpressing secondary metabolite pathways. nih.gov

Another powerful technique is the use of CRISPR/Cas9-based genome editing . nih.govaau.dk This technology allows for precise modifications to the fungal genome. It can be used to delete competing metabolic pathways that divert precursors away from this compound biosynthesis. For example, pathways leading to other terpenoids or unrelated secondary metabolites could be knocked out to channel the flux of the central precursor, farnesyl pyrophosphate (FPP), towards the nanangenine pathway. researchgate.net Furthermore, CRISPR-based systems can be employed to insert additional copies of rate-limiting enzyme genes or the entire BGC back into the genome to increase the metabolic throughput. nih.govijisrt.com

Optimization of fermentation conditions, guided by an understanding of the fungus's metabolism, is also crucial. While A. nanangensis has been shown to produce nanangenines consistently across various media, its productivity is superior on grain-based substrates like rice and barley. researcher.life Further optimization of nutrient sources, pH, and aeration could significantly enhance yields.

Table 1: Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Description | Potential Impact on this compound Yield |

| Promoter Replacement | Replacing native promoters in the nanangenine BGC with strong, constitutive promoters. dntb.gov.uanih.gov | Significant and continuous overexpression of biosynthetic genes, leading to higher product titers. |

| CRISPR/Cas9 Gene Deletion | Deleting genes of competing pathways that utilize the same precursors (e.g., FPP). nih.govresearchgate.net | Increased availability of precursors for the nanangenine pathway, redirecting metabolic flux. |

| Gene Overexpression | Introducing additional copies of key biosynthetic genes or the entire nanangenine BGC. nih.govijisrt.com | Amplification of the metabolic machinery, potentially overcoming rate-limiting steps. |

| Fermentation Optimization | Fine-tuning of culture medium composition, pH, temperature, and aeration. researcher.life | Improved fungal growth and metabolic activity, leading to higher overall productivity. |

Synthetic Biology Approaches for De Novo Production of this compound

Synthetic biology offers a powerful alternative to native production by transferring the biosynthetic machinery for this compound into a well-characterized and easily manipulated microbial host. This approach, known as heterologous expression, can provide more reliable and scalable production platforms. nih.govnih.govsci-hub.se

The most common chassis organisms for expressing fungal natural product pathways are the yeast Saccharomyces cerevisiae and the filamentous fungus Aspergillus oryzae. aau.dkijisrt.com Both have well-developed genetic toolkits and are used extensively in industrial biotechnology. The general workflow involves cloning the entire nanangenine BGC from A. nanangensis and introducing it into the heterologous host. researchgate.net

Saccharomyces cerevisiae is a favored host due to its rapid growth, well-understood genetics, and established use in large-scale fermentation. nih.govmdpi.com For this compound production, the yeast's native mevalonate (B85504) (MVA) pathway, which produces the precursor FPP, can be engineered to increase flux towards sesquiterpenoid synthesis. ijisrt.com Challenges include ensuring the correct expression and functionality of fungal enzymes, particularly cytochrome P450 monooxygenases, which are often involved in terpenoid biosynthesis and may require co-expression of a compatible cytochrome P450 reductase. nih.gov

Aspergillus oryzae , being a filamentous fungus itself, often provides a more compatible environment for expressing genes from other ascomycetes like A. nanangensis. cjnmcpu.comnih.gov It has been successfully used as a platform for the heterologous production of various terpenoids. aau.dk The shared cellular machinery can lead to better protein folding and post-translational modifications, which are critical for enzyme function. nih.gov

A crucial aspect of this synthetic biology approach is the assembly of the large BGC into an expression vector. Techniques like Gibson assembly or yeast homologous recombination can be used to stitch together the individual genes of the nanangenine pathway. nih.gov The expression of these genes can be controlled by inducible or constitutive promoters optimized for the chosen host, allowing for fine-tuned regulation of the pathway. dntb.gov.uanih.gov

This compound as a Model for Understanding Fungal Secondary Metabolite Biosynthesis

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that are of fundamental scientific interest. The elucidation of the nanangenine biosynthetic pathway can provide valuable insights into the mechanisms of fungal secondary metabolism. nih.govnih.gov

The proposed pathway for nanangenines begins with the cyclization of the primary metabolite FPP to form the characteristic bicyclic drimane (B1240787) skeleton. nih.govcjnmcpu.com This reaction is catalyzed by a terpene synthase. Subsequent steps are likely to involve a series of specific tailoring enzymes, such as cytochrome P450 monooxygenases for oxidation and acyltransferases for esterification, which add functional groups to the drimane core to produce the final this compound structure. nih.gov

A detailed study of the nanangenine BGC and the functional characterization of its encoded enzymes can serve as a model for understanding several key aspects of fungal biosynthesis: nih.govmdpi.com

Enzyme Specificity: Characterizing the nanangenine synthase will reveal how it controls the specific cyclization of FPP to form the drimane scaffold, as opposed to the myriad of other possible sesquiterpene structures. nih.govmdpi.com

Tailoring Reactions: The pathway provides a platform to study the regio- and stereospecificity of the P450s and acyltransferases involved. Understanding how these enzymes recognize and modify the drimane core is a central question in natural product biosynthesis. nih.gov

Branched Pathways: Fungal BGCs often produce a family of related compounds rather than a single metabolite. mdpi.com The nanangenine pathway is an excellent system to study how biosynthetic pathways branch to create a suite of structurally diverse molecules like the different nanangenine congeners. nih.gov

The elucidation of the biosynthetic pathway for drimane-type sesquiterpene esters in Aspergillus calidoustus provides a strong comparative model. nih.gov In that study, the functions of a drimenol (B159378) cyclase, a cytochrome P450, a FAD-binding oxidoreductase, and an acyltransferase were clarified, demonstrating how these enzymes work in concert to produce complex drimane derivatives. nih.govresearchgate.net Given the structural similarities, the enzymes in the nanangenine cluster are expected to perform analogous, yet distinct, chemical transformations.

Future Prospects for this compound in Basic Scientific Research Tools

Beyond its potential therapeutic applications, this compound and other drimane sesquiterpenoids hold promise as tools for basic scientific research. Their ability to interact with biological macromolecules makes them valuable as chemical probes to study cellular processes. mdpi.comhebmu.edu.cnmdpi.com

Drimane sesquiterpenoids are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal effects. mdpi.comresearchgate.netmicrobialcell.com These activities stem from their interaction with specific cellular targets. For instance, some sesquiterpenoids are known to modulate key signaling pathways, such as the NF-κB pathway, which is central to inflammation. mdpi.commdpi.com

Future research could focus on developing this compound into a specific molecular probe . By attaching a fluorescent tag or a reactive group to the this compound molecule, it could be used to:

Identify Cellular Targets: Labeled this compound could be used in pull-down assays to isolate and identify its protein binding partners within a cell, thereby elucidating its mechanism of action.

Visualize Cellular Processes: A fluorescently tagged this compound could allow for the visualization of its localization within cells, providing clues about its site of action (e.g., mitochondria, nucleus).

Modulate Protein Function: The drimane scaffold could serve as a starting point for designing more potent and selective inhibitors of specific enzymes or protein-protein interactions. nih.gov For example, if this compound is found to inhibit a particular kinase, its structure could be optimized to create a highly specific research tool for studying that kinase's role in cell signaling.

The complex and stereochemically rich structure of this compound provides a unique chemical scaffold that can be exploited for these purposes. Its biosynthesis in a genetically tractable fungus also opens the door to producing novel analogues through synthetic biology, further expanding the toolkit of drimane-based chemical probes for fundamental research. sci-hub.se

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.